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Compound of Interest

Compound Name: 2-Chloro-5-ethylpyrimidine

Cat. No.: B053079

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-5-
ethylpyrimidine, a key intermediate in various synthetic pathways. The information presented
herein is crucial for the identification, characterization, and quality control of this compound in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-Chloro-5-ethylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b053079?utm_src=pdf-interest
https://www.benchchem.com/product/b053079?utm_src=pdf-body
https://www.benchchem.com/product/b053079?utm_src=pdf-body
https://www.benchchem.com/product/b053079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not publicly
available

Data not publicly

available

Data not publicly
available

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

Data not publicly available

Data not publicly available

Data not publicly available

Data not publicly available

Data not publicly available

Data not publicly available

Note: Specific, experimentally verified NMR data for 2-Chloro-5-ethylpyrimidine is not readily
available in public databases as of the last update. Researchers are advised to acquire this
data experimentally.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

Data not publicly available - C-H stretch (aromatic)

Data not publicly available - C-H stretch (aliphatic)

Data not publicly available - C=N stretch (pyrimidine ring)
Data not publicly available - C=C stretch (pyrimidine ring)
Data not publicly available - C-Cl stretch

Note: While specific IR spectra for 2-Chloro-5-ethylpyrimidine are not publicly available, the
expected absorption regions for key functional groups are listed for reference.

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assighment

Data not publicly available - [M]+ (Molecular lon)
Data not publicly available - [M+2]+ (Isotope Peak)
Data not publicly available - Fragment lons

Note: Experimentally determined mass spectrometry data for 2-Chloro-5-ethylpyrimidine is
not currently available in the public domain. The molecular ion peak is expected based on the
compound's molecular weight, with a characteristic M+2 isotope peak due to the presence of
chlorine.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for
reproducibility and data validation. As specific experimental data for 2-Chloro-5-
ethylpyrimidine is not publicly available, the following are generalized protocols that serve as
a standard methodology.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-ethylpyrimidine in a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

e Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

e IH NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and
a longer relaxation delay may be necessary due to the lower natural abundance and longer
relaxation times of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

IR Spectroscopy Protocol

o Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or
NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of
the sample with dry KBr powder and pressing it into a transparent disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

e Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol
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o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. Common techniques include Electron lonization (EI) or
Electrospray lonization (ESI). For volatile compounds, Gas Chromatography-Mass
Spectrometry (GC-MS) can be employed.

e Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) is used.
o Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

o Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. The
isotopic pattern for chlorine-containing compounds ([M]+ and [M+2]+ in an approximate 3:1
ratio) should be observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a chemical compound like 2-Chloro-5-ethylpyrimidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved.

6/7 Tech Support


https://www.benchchem.com/product/b053079?utm_src=pdf-body-img
https://www.benchchem.com/product/b053079#spectroscopic-data-for-2-chloro-5-ethylpyrimidine-nmr-ir-mass
https://www.benchchem.com/product/b053079#spectroscopic-data-for-2-chloro-5-ethylpyrimidine-nmr-ir-mass
https://www.benchchem.com/product/b053079#spectroscopic-data-for-2-chloro-5-ethylpyrimidine-nmr-ir-mass
https://www.benchchem.com/product/b053079#spectroscopic-data-for-2-chloro-5-ethylpyrimidine-nmr-ir-mass
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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